(2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine
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Overview
Description
(2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzenesulfonyl group, a bromophenyl group, and a methoxy group attached to a chromene backbone, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Chromene Backbone: This can be achieved through the cyclization of appropriate phenolic compounds with aldehydes under acidic or basic conditions.
Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the chromene intermediate using benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Attachment of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic substitution reaction, where the chromene intermediate reacts with 4-bromophenylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium thiolate, ammonia.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-3-(benzenesulfonyl)-N-(4-chlorophenyl)-8-methoxy-2H-chromen-2-imine
- (2Z)-3-(benzenesulfonyl)-N-(4-fluorophenyl)-8-methoxy-2H-chromen-2-imine
- (2Z)-3-(benzenesulfonyl)-N-(4-methylphenyl)-8-methoxy-2H-chromen-2-imine
Uniqueness
Compared to similar compounds, (2Z)-3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxy-2H-chromen-2-imine is unique due to the presence of the bromophenyl group, which can influence its reactivity and biological activity. The bromine atom can participate in various interactions, such as halogen bonding, which can enhance the compound’s binding affinity to biological targets.
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-(4-bromophenyl)-8-methoxychromen-2-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrNO4S/c1-27-19-9-5-6-15-14-20(29(25,26)18-7-3-2-4-8-18)22(28-21(15)19)24-17-12-10-16(23)11-13-17/h2-14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGKZSKLBDGRIRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=NC3=CC=C(C=C3)Br)C(=C2)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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